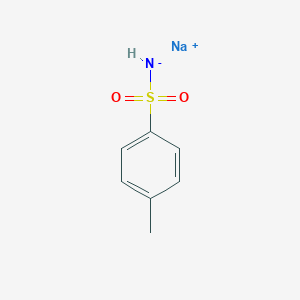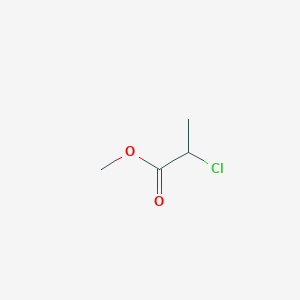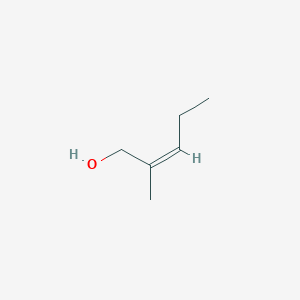
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It appears as a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular weight of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is 247.6 . The InChI code is 1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) .Physical And Chemical Properties Analysis
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline has a melting point of 138-140 degrees Celsius . The compound is a white to light yellow crystal powder .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .
Antimalarial Applications
Quinoline, a core structure in “8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline”, is a key component in several antimalarial drugs such as chloroquine and quinine .
Antibacterial Applications
Quinoline is also found in fluoroquinolones like ciprofloxacin, which are widely used as antibacterial agents .
Anticancer Applications
Certain quinoline derivatives, such as topotecan and camptothecin, have been used in the treatment of cancer .
Local Anesthetic Applications
Dibucaine, a local anesthetic, also contains a quinoline structure .
Anti-tubercular Applications
Bedaquiline, an anti-tubercular drug, is another example of a medication that contains a quinoline structure .
Safety and Hazards
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It’s known that the compound is involved in charge transfer processes
Biochemical Pathways
Various derivatives of this compound have been tested for their antimicrobial actions , suggesting that it may affect pathways related to microbial growth and survival.
Result of Action
It’s known that various derivatives of this compound exhibit antimicrobial actions , suggesting that it may have a similar effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound should be protected from moisture . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as ventilation, moisture, and direct contact.
properties
IUPAC Name |
8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZSZNYPRWWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371476 |
Source


|
| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
CAS RN |
18706-22-4 |
Source


|
| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18706-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)



![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
